N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a tetrazole ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the thiazole intermediate.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by the cycloaddition reaction of an azide with a nitrile group under thermal or catalytic conditions.
Coupling to Form the Final Compound: The final step involves coupling the thiazole-tetrazole intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-16-8-2-13(3-9-16)10-17-11-20-19(28-17)22-18(26)14-4-6-15(7-5-14)25-12-21-23-24-25/h2-9,11-12H,10H2,1H3,(H,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMGPWIGYBAQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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